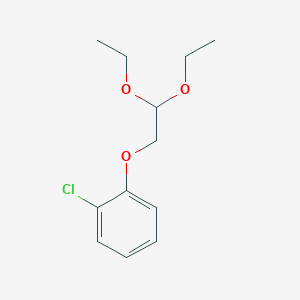

1-chloro-2-(2,2-diethoxyethoxy)benzene

Description

Properties

IUPAC Name |

1-chloro-2-(2,2-diethoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO3/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQZSNQJNDTMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=CC=C1Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-(2,2-diethoxyethoxy)benzene typically involves the reaction of 1-chloro-2-hydroxybenzene with 2,2-diethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include:

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Temperature: The reaction is usually carried out at elevated temperatures, typically around 80-100°C.

Solvent: Common solvents used include toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of 1-chloro-2-(2,2-diethoxyethoxy)benzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-(2,2-diethoxyethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The diethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Formation of 1-amino-2-(2,2-diethoxy-ethoxy)-benzene or 1-thio-2-(2,2-diethoxy-ethoxy)-benzene.

Oxidation: Formation of 1-chloro-2-(2,2-diethoxy-ethoxy)-benzaldehyde or 1-chloro-2-(2,2-diethoxy-ethoxy)-benzoic acid.

Reduction: Formation of 1-chloro-2-(2,2-diethoxy-ethoxy)-cyclohexane.

Scientific Research Applications

1-chloro-2-(2,2-diethoxyethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-(2,2-diethoxyethoxy)benzene involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the diethoxyethoxy group can undergo hydrolysis or oxidation. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems.

Comparison with Similar Compounds

Positional and Functional Group Isomers

1-Chloro-2-(1-Methoxyethyl)benzene ()

- Structure : Chlorine at ortho position, methoxyethyl group.

- Key Differences : Shorter ether chain (methoxy vs. diethoxyethoxy) reduces steric hindrance and lipophilicity.

- Synthesis : Forms as a side product in oxidation reactions, indicating sensitivity to substituent positioning .

1-Chloro-4-(1-Methoxyethyl)benzene ()

- Structure : Chlorine at para position, methoxyethyl group.

- Key Differences : Para-substitution may enhance thermal stability compared to ortho analogs due to reduced steric strain .

1-(2-Chloroethoxy)-2-Methoxybenzene ()

- Structure : Chloroethoxy and methoxy groups on benzene.

- Key Differences : The chloroethoxy group introduces a reactive site for nucleophilic substitution, whereas the diethoxyethoxy group in the target compound offers greater conformational flexibility .

Ether Chain Length and Electronic Effects

*Estimated based on analogous structures.

Chlorinated Persistent Organic Pollutants (POPs)

Compounds like o,p′-DDT (1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene) () highlight the impact of chlorine positioning:

- o,p′-DDT : Ortho-chlorine and trichloroethyl group confer high persistence and bioaccumulation.

Sulfur-Containing Analogs

2-Chlorophenyl Methyl Sulfide ()

- Structure : Methylthio group replaces the diethoxyethoxy chain.

- Key Differences : Sulfur’s polarizability enables stronger van der Waals interactions, whereas the target compound’s ether groups participate in hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.